molecular formula C13H14N2OS B2921464 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one CAS No. 898441-16-2

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2921464
CAS No.: 898441-16-2
M. Wt: 246.33
InChI Key: BGFUOGIXCIVOPK-UHFFFAOYSA-N
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Description

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a 3-methylbenzylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyrimidin-2(1H)-one and 3-methylbenzyl chloride.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 6-methylpyrimidin-2(1H)-one with 3-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyrimidine derivative.

    Substitution: The methyl group on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature to reflux.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (EtOH), room temperature to reflux.

    Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3), alkylation (RCl/AlCl3).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-thioetherized pyrimidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thioether group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.

    6-methyl-4-(benzylthio)pyrimidin-2(1H)-one: Lacks the methyl group on the benzyl ring.

    4-((3-methylbenzyl)thio)pyrimidine: Lacks the carbonyl group at the 2-position.

Uniqueness

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is unique due to the presence of both the 6-methyl and 3-methylbenzylthio substituents, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

898441-16-2

Molecular Formula

C13H14N2OS

Molecular Weight

246.33

IUPAC Name

6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

BGFUOGIXCIVOPK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C

solubility

not available

Origin of Product

United States

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